10-Azadispiro[2.1.35.23]decan-9-one
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Overview
Description
10-Azadispiro[2.1.35.23]decan-9-one is a chemical compound that belongs to the class of spirocyclic compounds. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. The molecular formula of this compound is C9H13NO, and it has a molecular weight of 151.209 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Azadispiro[2.1.35.23]decan-9-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic core. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
10-Azadispiro[2.1.35.23]decan-9-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted spirocyclic compounds.
Scientific Research Applications
10-Azadispiro[2.1.35.23]decan-9-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic applications, such as in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 10-Azadispiro[2.1.35.23]decan-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 10-Azadispiro[2.1.35.23]decan-9-one include other spirocyclic compounds with different substituents or ring structures. Examples include:
- 10-Azadispiro[2.1.35.23]decan-8-one
- 10-Azadispiro[2.1.35.23]decan-7-one
Uniqueness
What sets this compound apart from similar compounds is its unique spirocyclic structure and the specific position of the nitrogen atom within the ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
10-azadispiro[2.1.35.23]decan-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-7-8(2-1-3-8)6-9(10-7)4-5-9/h1-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOAEGJEFXFIQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(CC3)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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